molecular formula C14H13ClN2O2 B2528402 2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide CAS No. 2172442-17-8

2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide

Cat. No. B2528402
CAS RN: 2172442-17-8
M. Wt: 276.72
InChI Key: TVSNXFHUQFKFEZ-UHFFFAOYSA-N
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Description

2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide, also known as CNAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNAH is a hydrazide derivative of 2-chloro-N-(2-naphthyl)acetamide and has a molecular formula of C17H14ClN3O.

Scientific Research Applications

Synthesis and Characterization

Several studies have reported the synthesis and structural characterization of naphthalene-1-yl derivative compounds, aiming at various applications. For instance, the synthesis of derivatives through reactions involving naphthalene-1-yl components has been detailed, highlighting the compound's potential as an intermediate in producing pharmacologically active molecules. These processes typically involve multi-step organic syntheses, including condensation, acylation, and cyclization reactions, to obtain targeted molecules with potential biological activities (Salahuddin et al., 2014; Xu Shen et al., 2017).

Anticancer Activity

Compounds derived from 2-Chloro-N'-(2-(naphthalen-1-yl)acetyl)acetohydrazide have been evaluated for their anticancer properties. These studies involve the synthesis of naphthalene-1-ylmethyl derivatives, followed by in vitro evaluation against various cancer cell lines. Some derivatives have shown promising activity against specific types of cancer, such as breast cancer, indicating the potential of these compounds in developing new anticancer therapies (Salahuddin et al., 2014).

Antimicrobial Activity

Research has also focused on the antimicrobial potential of naphthalene-1-yl derivative compounds. These studies have synthesized a range of derivatives and evaluated their activities against various bacterial strains. Some compounds have demonstrated effective antimicrobial properties, suggesting their potential use in treating bacterial infections (Richa Gupta & R. P. Chaudhary, 2013; D. Azarifar & Maseud Shaebanzadeh, 2002).

Antiviral and Other Biological Activities

Some studies have extended to evaluating the antiviral activities of naphthalene-1-yl derivatives, particularly against HIV. These compounds were synthesized and tested for their ability to inhibit HIV replication, with some showing moderate activity. This highlights the diverse therapeutic potential of naphthalene-1-yl derivatives, including antiviral applications (P. Zhan et al., 2010).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the naphthalene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity, reduce inflammation in the case of anti-inflammatory activity, and inhibit cell proliferation in the case of anticancer activity .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways depending on their biological activity . For example, antiviral compounds may interfere with the viral replication pathway, while anticancer compounds may affect cell proliferation pathways .

Pharmacokinetics

A related compound, 2-(naphthalen-1-yl)acetohydrazide, has been reported to have high gastrointestinal absorption and is predicted to be bbb (blood-brain barrier) permeant .

Result of Action

For instance, indole derivatives have been reported to inhibit viral replication, reduce inflammation, and inhibit cell proliferation .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .

properties

IUPAC Name

N'-(2-chloroacetyl)-2-naphthalen-1-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-9-14(19)17-16-13(18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSNXFHUQFKFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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